1,5-dimethyl-N-pentyl-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-pentyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and pentyl groups.
Preparation Methods
The synthesis of 1,5-dimethyl-N-pentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones, followed by alkylation to introduce the pentyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
1,5-Dimethyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dimethyl-N-pentyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1,5-Dimethyl-N-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazol-3-amine: Lacks the pentyl group, leading to different chemical properties and reactivity.
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a pentyl group, which affects its biological activity and applications.
3,5-Dimethyl-1H-pyrazol-4-amine: Differently substituted, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1,5-dimethyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-7-11-10-8-9(2)13(3)12-10/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
QJGYYTQCJNZKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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